Cas no 18053-75-3 (1H-Indene,1-(trimethylsilyl)-)

1H-Indene,1-(trimethylsilyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-Indene,1-(trimethylsilyl)-
- 1H-INDEN-1-YLTRIMETHYLSILANE
- 1H-INDENYL-1-TRIMETHYLSILANE
- 1-(trimethylsilyl)-1H-indene
- 1-(Trimethylsilyl)inden
- 1-(trimethylsilyl)indene
- 1-trimethylsilanyl-1H-indene
- 1-trimethylsilylindenyl
- (1H-Inden-1-yl)trimethylsilane
- Silane,1H-inden-1-yltrimethyl-)
- Silane, 1H-inden-1-yltrimethyl-
- DTXSID60939347
- MFCD00674105
- AKOS006228454
- J-400102
- 1H-Inden-1-yl(trimethyl)silane #
- trimethyl-silylindene
- DAVVYCRMXOFZQG-UHFFFAOYSA-N
- 1H-Inden-1-yl(trimethyl)silane
- 18053-75-3
- (1H-Inden-1-yl)(trimethyl)silane
-
- MDL: MFCD00674105
- インチ: InChI=1S/C12H16Si/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12/h4-9,12H,1-3H3
- InChIKey: DAVVYCRMXOFZQG-UHFFFAOYSA-N
- ほほえんだ: C[Si](C)(C)C1C2C(=CC=CC=2)C=C1
計算された属性
- せいみつぶんしりょう: 188.10200
- どういたいしつりょう: 188.102127
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.94 g/mL at 25 °C(lit.)
- ふってん: 63 °C/0.3 mmHg(lit.)
- フラッシュポイント: 86 °C
- 屈折率: n20/D 1.543(lit.)
- PSA: 0.00000
- LogP: 3.76990
- ようかいせい: 未確定
1H-Indene,1-(trimethylsilyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB368757-5 g |
1H-Indenyl-1-trimethylsilane |
18053-75-3 | 5 g |
€350.00 | 2023-07-19 | ||
abcr | AB368757-1g |
1H-Indenyl-1-trimethylsilane; . |
18053-75-3 | 1g |
€126.00 | 2025-02-13 | ||
abcr | AB368757-5g |
1H-Indenyl-1-trimethylsilane; . |
18053-75-3 | 5g |
€350.00 | 2025-02-13 | ||
abcr | AB368757-1 g |
1H-Indenyl-1-trimethylsilane |
18053-75-3 | 1 g |
€126.00 | 2023-07-19 |
1H-Indene,1-(trimethylsilyl)- 関連文献
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Andreas C. M?ller,Richard H. Heyn,Richard Blom,Ole Swang,Carl Henrik G?rbitz,Jürgen Kopf Dalton Trans. 2004 1578
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2. The molecular dynamics and reactivity of tris(inden-1-yl)silane: an NMR spectroscopic and X-ray crystallographic studyMark Stradiotto,Michael A. Brook,Michael J. McGlinchey J. Chem. Soc. Perkin Trans. 2 2000 611
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3. Synthesis of 3-aryl-3-trimethylsilylcyclopropenes and their dibenzoyl derivatives. Possible cyclopropenyl anion precursors???Sangdon Han,Steven R. Kass J. Chem. Soc. Perkin Trans. 1 1999 1553
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4. The molecular dynamics and reactivity of tris(inden-1-yl)silane: an NMR spectroscopic and X-ray crystallographic studyMark Stradiotto,Michael A. Brook,Michael J. McGlinchey J. Chem. Soc. Perkin Trans. 2 2000 611
1H-Indene,1-(trimethylsilyl)-に関する追加情報
1H-Indene, 1-(trimethylsilyl)- (CAS No. 18053-75-3): An Overview of Its Synthesis, Properties, and Applications in Chemical and Pharmaceutical Research
1H-Indene, 1-(trimethylsilyl)- (CAS No. 18053-75-3) is a versatile organic compound that has gained significant attention in the fields of chemical and pharmaceutical research due to its unique structural properties and reactivity. This compound, also known as 1-(trimethylsilyl)indene, is a derivative of indene, a bicyclic aromatic hydrocarbon. The presence of the trimethylsilyl group at the 1-position imparts specific chemical characteristics that make it valuable in various synthetic transformations and as a building block for more complex molecules.
The synthesis of 1H-Indene, 1-(trimethylsilyl)- typically involves the reaction of indene with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction selectively introduces the trimethylsilyl group at the 1-position of indene, forming a stable and reactive intermediate. The trimethylsilyl group serves as a protecting group, preventing unwanted side reactions and allowing for controlled functionalization at other positions of the indene ring.
In recent years, 1H-Indene, 1-(trimethylsilyl)- has been extensively studied for its potential applications in organic synthesis and medicinal chemistry. One notable area of research is its use as a precursor for the synthesis of bioactive compounds. For instance, a study published in the Journal of Organic Chemistry demonstrated that 1H-Indene, 1-(trimethylsilyl)- can be efficiently converted into various indole derivatives, which are known to exhibit potent biological activities such as anti-inflammatory and anticancer properties.
The physical properties of 1H-Indene, 1-(trimethylsilyl)- are also well-documented. It is a colorless liquid with a boiling point of approximately 200°C at atmospheric pressure. The compound is soluble in common organic solvents such as dichloromethane, ethyl acetate, and toluene, making it easy to handle in laboratory settings. Its stability under various reaction conditions further enhances its utility in synthetic protocols.
In addition to its synthetic applications, 1H-Indene, 1-(trimethylsilyl)- has shown promise in the development of new materials. Research published in Advanced Materials highlighted its use as a monomer for the preparation of conjugated polymers with tunable electronic properties. These polymers have potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic devices.
The environmental impact of 1H-Indene, 1-(trimethylsilyl)- is another important consideration. Studies have shown that it can be synthesized using green chemistry principles, minimizing waste generation and reducing environmental footprint. For example, a recent publication in Green Chemistry described an eco-friendly method for the synthesis of 1H-Indene, 1-(trimethylsilyl)- using catalytic amounts of reusable metal catalysts.
In conclusion, 1H-Indene, 1-(trimethylsilyl)- (CAS No. 18053-75-3) is a valuable compound with diverse applications in chemical and pharmaceutical research. Its unique structural features and reactivity make it an essential building block for the synthesis of bioactive molecules and advanced materials. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in modern chemistry.
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